N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves the following steps:
Formation of 1-methyl-1H-pyrazol-4-yl pyridine derivative: This is achieved by reacting 1-methyl-1H-pyrazol-4-yl with appropriate pyridine derivatives under controlled conditions.
Benzamide coupling: The pyridine derivative is then coupled with benzamide using reagents such as carbodiimides (e.g., DCC, EDC) in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological response. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A potent reversible MPS1 inhibitor.
Ethanone, 1-(1H-pyrazol-4-yl): Another pyrazole derivative with different pharmacological properties.
These compounds share the pyrazole core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide, a compound characterized by its complex structure involving a pyrazole and pyridine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activities associated with this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of 1-methyl-1H-pyrazole derivatives with pyridine and benzamide. The synthetic pathway often utilizes various solvents and reagents to achieve optimal yields. For instance, one method involves using ethanol as a solvent and applying specific temperature conditions to facilitate the reaction .
Anticancer Properties
Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds featuring the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For example, aminopyrazole derivatives have shown promising results in inhibiting the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |
---|---|---|---|
This compound | HepG2 | 54.25 | Not specified |
Aminopyrazole derivative | HeLa | 38.44 | Not specified |
Antimicrobial Activity
This compound has also been tested for antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial strains including E. coli and Bacillus subtilis. In a comparative study, certain pyrazole compounds showed inhibition rates comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Inhibition Rate (%) |
---|---|---|
This compound | E. coli | Not specified |
Pyrazole derivative | Bacillus subtilis | Not specified |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, some studies suggest that pyrazole derivatives may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells . The precise mechanism remains an area of active research, with ongoing studies aimed at elucidating how these compounds exert their effects at the molecular level.
Case Studies
A notable case study involved the evaluation of a related pyrazole compound in a preclinical model for cancer therapy. The results indicated that treatment with the compound led to significant tumor regression in xenograft models, highlighting its potential as an effective anticancer agent . Furthermore, pharmacokinetic studies demonstrated favorable absorption and distribution characteristics, suggesting that modifications to enhance bioavailability could further improve therapeutic outcomes.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-9-13(7-8-18-16)10-19-17(22)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWFYKCXBMNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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